Structural Differentiation: Cyclopropylmethoxy Substituent vs. Common Alkoxy Analogs
In the class of pyrrolidine-based GlyT1 inhibitors, the cyclopropylmethoxy group has been associated with improved metabolic stability compared to linear alkoxy substituents, based on class-level structure-activity relationship (SAR) trends reported in U.S. Patent 9,656,955 [1]. However, no direct comparative experimental data (e.g., intrinsic clearance, microsomal stability t½) for this specific compound versus analogs are publicly available.
| Evidence Dimension | Metabolic stability (class-level inference) |
|---|---|
| Target Compound Data | Not experimentally determined for this specific compound |
| Comparator Or Baseline | Linear alkoxy-substituted pyrrolidine GlyT1 inhibitors (e.g., methoxy, ethoxy analogs) |
| Quantified Difference | Not quantifiable for the specific compound |
| Conditions | Inferred from patent SAR tables; no specific assay data for CAS 2034307-34-9 |
Why This Matters
Without compound-specific metabolic stability data, this differentiation remains hypothetical and cannot be used to prioritize this compound over analogs in procurement decisions.
- [1] Amberg, W. et al. Pyrrolidine derivatives, pharmaceutical compositions containing them, and their use in therapy. U.S. Patent 9,656,955, issued May 23, 2017. Assignee: AbbVie Deutschland GmbH & Co. KG. View Source
